molecular formula C17H24N2O2 B2770639 N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide CAS No. 2034419-86-6

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide

Cat. No.: B2770639
CAS No.: 2034419-86-6
M. Wt: 288.391
InChI Key: MLKAAJVOYKVBON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds with piperidine moieties are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their biological activities .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, there is a lot of ongoing research in this field, and it is expected that new discoveries and applications will continue to emerge in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve multicomponent reactions and the use of cost-effective and scalable processes . The specific conditions for the industrial synthesis of this compound would depend on the desired yield, purity, and scalability.

Mechanism of Action

The mechanism of action of N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide is unique due to its specific structure, which combines a tetrahydrofuran group, a piperidine ring, and a benzamide group. This unique combination of functional groups may confer distinct biological activities and chemical properties .

Properties

IUPAC Name

N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c20-17(15-4-2-1-3-5-15)18-12-14-6-9-19(10-7-14)16-8-11-21-13-16/h1-5,14,16H,6-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKAAJVOYKVBON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CC=C2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.